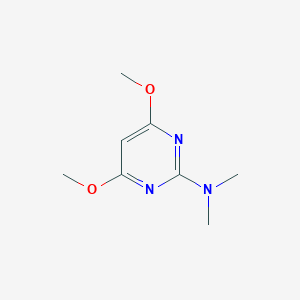
2-Dimethylamino-4,6-dimethoxypyrimidine
Vue d'ensemble
Description
2-Dimethylamino-4,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound is particularly notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4,6-dimethoxypyrimidine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, for about 10 hours to achieve optimal conversion and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of non-toxic and environmentally friendly reagents like dimethyl carbonate is preferred to minimize hazardous waste and improve safety. The process involves multiple steps, including the initial formation of 2-amino-4,6-dihydroxypyrimidine, followed by methylation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dimethylamino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or partially reduced pyrimidines.
Applications De Recherche Scientifique
2-Dimethylamino-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Agriculture: The compound is used in the production of herbicides and pesticides, particularly sulfonylurea herbicides.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-4,6-dimethoxypyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with nucleic acid synthesis. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of 2-Dimethylamino-4,6-dimethoxypyrimidine.
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and used in similar applications.
2,4-Diamino-6-hydroxypyrimidine: Used in medicinal chemistry for its inhibitory effects on dihydrofolate reductase.
Uniqueness: this compound is unique due to its dual functional groups (dimethylamino and methoxy) which provide versatility in chemical reactions and applications. Its non-toxic synthesis route using dimethyl carbonate also makes it environmentally friendly compared to other pyrimidine derivatives .
Propriétés
IUPAC Name |
4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYTNBYICJMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356946 | |
| Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56873-65-5 | |
| Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)





![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)





